

# Application of Ethyl 3-Aminoisoxazole-5-carboxylate as a Versatile Synthetic Building Block

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## Compound of Interest

**Compound Name:** *Ethyl 3-aminoisoxazole-5-carboxylate*

**Cat. No.:** B1352665

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## Introduction

**Ethyl 3-aminoisoxazole-5-carboxylate** is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester moiety, allows for a wide range of chemical transformations. This scaffold is a key intermediate in the synthesis of a variety of complex molecules, including fused heterocyclic systems with demonstrated biological activities. This document provides an overview of its applications, key reactions, and detailed protocols for its use in synthetic organic chemistry. While direct synthetic literature on **ethyl 3-aminoisoxazole-5-carboxylate** is limited, this note draws upon data from its closely related and more extensively studied isomers, such as ethyl 5-aminoisoxazole-3-carboxylate and other substituted aminoisoxazole esters, to illustrate the synthetic potential of this chemical class.

## Key Applications

The aminoisoxazole carboxylate scaffold is a precursor to a diverse array of bioactive molecules. The primary applications include:

- Synthesis of Fused Heterocyclic Systems: The vicinal amino and ester groups are perfectly positioned for cyclocondensation reactions with various dielectrophiles to construct fused ring systems. A prominent example is the synthesis of isoxazolo[5,4-d]pyrimidines, which are analogues of purine bases and have been investigated for their potential as anticancer and immunomodulatory agents.[1]
- Preparation of Bioactive Amides and Peptidomimetics: The amino group can be acylated, while the ester can be hydrolyzed to the corresponding carboxylic acid and coupled with amines to form a wide range of amide derivatives. These derivatives have shown potential as kinase inhibitors, antibacterial, and antifungal agents.[2][3] Furthermore, isoxazole-based amino acids can be incorporated into peptides to create novel peptidomimetics with enhanced stability and biological activity.[2]
- Development of Kinase Inhibitors: The isoxazole core is a common feature in the design of kinase inhibitors. By modifying the substituents on the aminoisoxazole ring, medicinal chemists can fine-tune the binding affinity and selectivity of these compounds for specific kinase targets implicated in cancer and inflammatory diseases.
- Agrochemical Synthesis: Isoxazole derivatives have also found applications in the agrochemical industry as herbicides and fungicides, highlighting the broad utility of this heterocyclic core.

## Data Presentation

### Table 1: Synthesis of Aminoisoxazole Carboxylate Derivatives

Starting Material 1	Starting Material 2	Product	Reaction Conditions	Yield (%)	Reference
Ethyl 2-cyano-3-ethoxybut-2-enoate	Hydroxylamine	Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate	EtONa, EtOH, 24h, room temperature	-	[2]
Ethyl arylthiocarbamoyl-cyanoacetates	Hydroxylamine	Ethyl 5-amino-3-(aryl amino)isoxazole-4-carboxylates	Aqueous EtOH, reflux	Good yields	[4]
Ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate	Hydroxylamine	Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate	Reflux, 48h	75%	[4]
Ethyl 2-cyano-3-(2-bromophenylamino)-3-thioxopropanoate	Hydroxylamine	Ethyl 5-amino-3-(2-bromophenylamino)isoxazole-4-carboxylate	Reflux, 48h	80%	[4]
Ethyl 2-cyano-3-(naphth-1-ylamino)-3-thioxopropanoate	Hydroxylamine	Ethyl 5-amino-3-(naphth-1-ylamino)isoxazole-4-carboxylate	Reflux, 48h	60%	[4]

**Table 2: Biological Activity of Derivatives Synthesized from Aminoisoxazole Scaffolds**

Compound	Target/Assay	Activity	Reference
Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylic Acids	Bacterial Serine Acetyltransferase	Inhibition	[3]
7-Amino-oxazolo[5,4-d]pyrimidines	Immunosuppressive activity	Potential activity	[1]
Isoxazole-amide derivatives	Anticancer (HeLa, Hep3B, MCF-7 cell lines)	Cytotoxic activity	
Isoxazole-amide derivatives	Antioxidant (DPPH assay)	Radical scavenging	

## Experimental Protocols

### Protocol 1: General Synthesis of Ethyl 5-Amino-3-substituted-isoxazole-4-carboxylates

This protocol is adapted from the synthesis of ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate.[4]

#### Materials:

- Ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate (1 equivalent)
- Hydroxylamine hydrochloride (1.5 equivalents)
- Ethanol
- Water

#### Procedure:

- A mixture of ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate and hydroxylamine hydrochloride in aqueous ethanol is prepared.

- The reaction mixture is heated to reflux for 48 hours.
- After cooling to room temperature, the precipitated solid is collected by filtration.
- The solid is washed with water and then ethanol to afford the desired ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate.
- The product can be further purified by recrystallization if necessary.

## Protocol 2: Synthesis of Ethyl 5-(2-aminoisoxazol-4-yl)isoxazole-3-carboxylate

This protocol describes the synthesis of a more complex isoxazole derivative, illustrating the utility of the isoxazole core in building larger structures.[\[3\]](#)

### Materials:

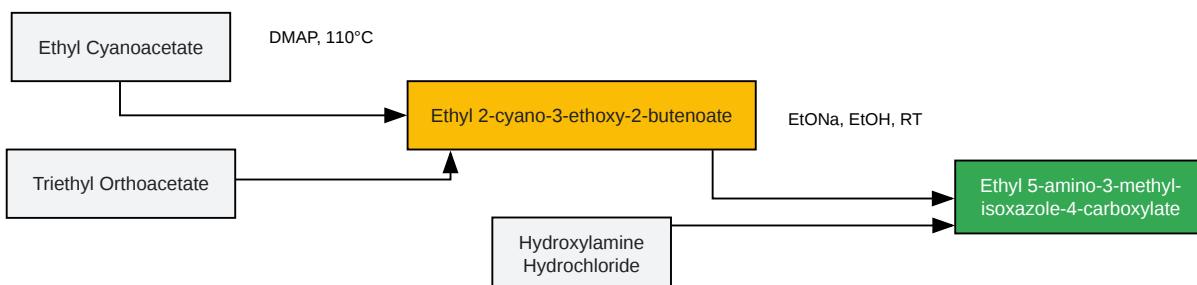
- Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (1 equivalent)
- Urea (10 equivalents)
- Anhydrous Dimethylformamide (DMF)

### Procedure:

- A mixture of ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate and urea is dissolved in anhydrous DMF.
- The solution is stirred at reflux for 2 hours.
- After cooling to room temperature, a 5% aqueous solution of LiCl is added to the reaction mixture.
- The aqueous phase is extracted multiple times with ethyl acetate.
- The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

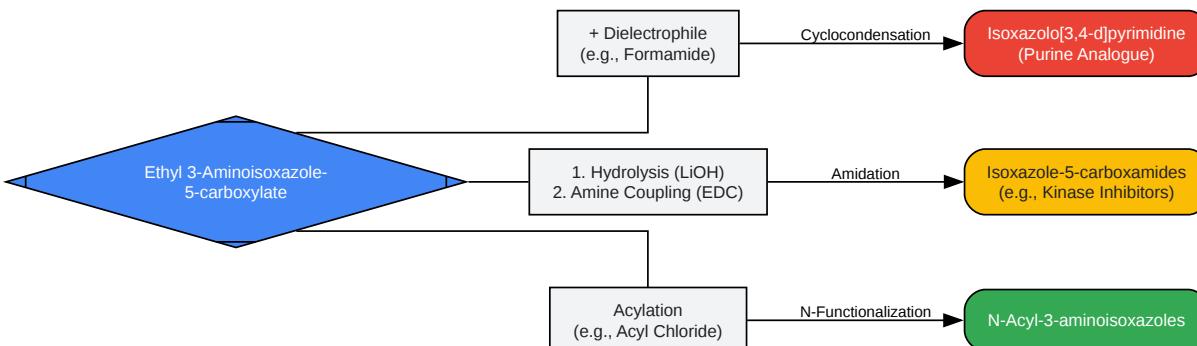
- The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate.

## Visualizations



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Caption: Synthesis of an aminoisoxazole carboxylate building block.



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Caption: Synthetic transformations of the aminoisoxazole carboxylate core.

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